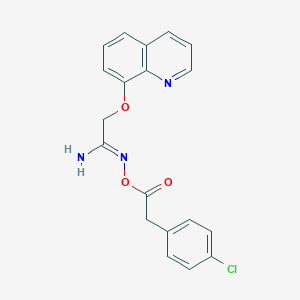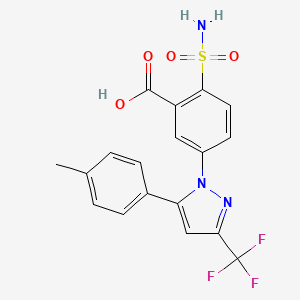
6-Methoxy-3-methyl-2-(2-nitroethenyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methoxy group at the 6th position, a methyl group at the 3rd position, and a nitrovinyl group at the 2nd position on the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methanol in the presence of a base.
Methylation: The methyl group at the 3rd position is introduced using methyl iodide and a strong base like sodium hydride.
Nitrovinylation: The nitrovinyl group is introduced via a Henry reaction, where nitromethane reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of nitroalkanes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3-methylbenzofuran: Lacks the nitrovinyl group.
3-Methyl-2-(2-nitrovinyl)benzofuran: Lacks the methoxy group.
6-Methoxy-2-(2-nitrovinyl)benzofuran: Lacks the methyl group.
Uniqueness
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is unique due to the presence of all three functional groups (methoxy, methyl, and nitrovinyl) on the benzofuran ring, which may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
37733-64-5 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
6-methoxy-3-methyl-2-[(E)-2-nitroethenyl]-1-benzofuran |
InChI |
InChI=1S/C12H11NO4/c1-8-10-4-3-9(16-2)7-12(10)17-11(8)5-6-13(14)15/h3-7H,1-2H3/b6-5+ |
Clé InChI |
VWACKKSWDPLSHA-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(OC2=C1C=CC(=C2)OC)/C=C/[N+](=O)[O-] |
SMILES canonique |
CC1=C(OC2=C1C=CC(=C2)OC)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


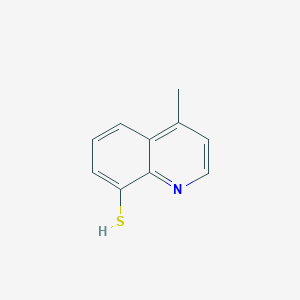
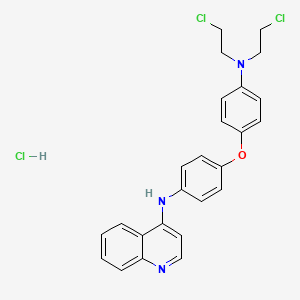
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)


![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
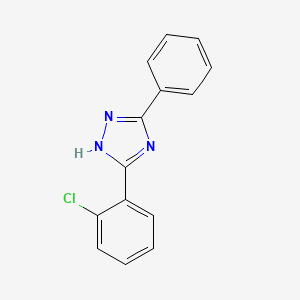

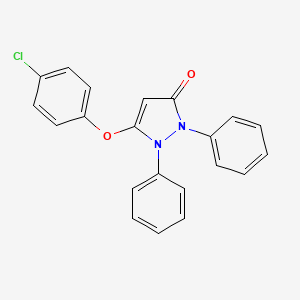
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
